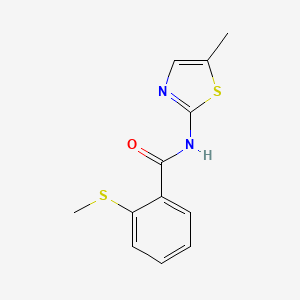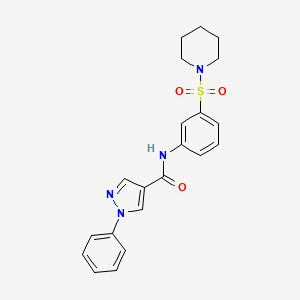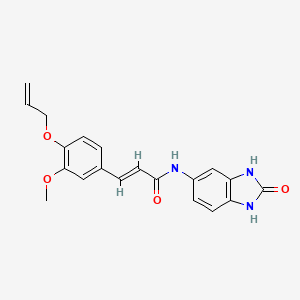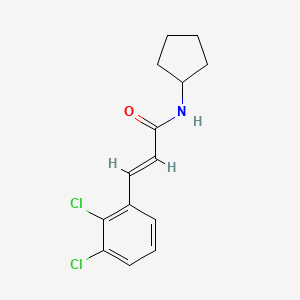
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide, also known as CYM-53093, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide involves its ability to selectively inhibit TRPC3 and TRPC6 channels. These channels are involved in various cellular processes, including insulin secretion, smooth muscle contraction, and immune cell activation (Li et al., 2013).
Biochemical and Physiological Effects
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide has been found to have various biochemical and physiological effects. For instance, it has been shown to increase insulin secretion in pancreatic beta-cells (Li et al., 2013). It has also been found to inhibit smooth muscle contraction in the bladder and airway (Kim et al., 2015). Additionally, it has been shown to reduce inflammation in microglial cells (Liu et al., 2015).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide in lab experiments is its selectivity for TRPC3 and TRPC6 channels, which allows for more specific targeting of these channels compared to other compounds that may also affect other channels. However, one limitation is that N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide may not be suitable for all research applications due to its specific mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide. One potential direction is to explore its potential in treating diseases such as diabetes and asthma, which are characterized by dysregulation of TRPC channels. Another direction is to investigate its effects on other cellular processes beyond insulin secretion and smooth muscle contraction. Additionally, further studies could explore the potential use of N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide in combination with other compounds to achieve synergistic effects.
Conclusion
In conclusion, N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide is a chemical compound with potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide could lead to new insights into the role of TRPC channels in cellular processes and potential therapeutic applications.
Synthesemethoden
The synthesis of N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide involves the reaction between 5-morpholin-4-ylsulfonyl-2-nitrobenzoic acid and cyclopropylmethylamine, followed by reduction with palladium on carbon. This method has been described in detail in a study by Li et al. (2013).
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide has been found to have potential in various scientific research applications. For instance, it has been used as a tool compound to study the role of TRPC channels in the regulation of insulin secretion in pancreatic beta-cells (Li et al., 2013). It has also been shown to have anti-inflammatory effects in a study on microglial cells (Liu et al., 2015).
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11-2-5-13(10-14(11)15(18)16-12-3-4-12)22(19,20)17-6-8-21-9-7-17/h2,5,10,12H,3-4,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARZTMWMOFYRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)




![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)



![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)

